

An In-depth Technical Guide to Ethyl 5-oxohexanoate: Synthesis, Characterization, and Applications

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Compound of Interest

Compound Name: *Ethyl 5-oxohexanoate*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-oxohexanoate, a versatile keto-ester, serves as a crucial building block in the synthesis of a variety of organic molecules, including pharmaceutical intermediates and heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a thorough characterization using modern analytical techniques. The information presented herein is intended to equip researchers and professionals in drug development and chemical synthesis with the practical knowledge required for the effective utilization of this important synthetic intermediate.

Chemical Properties and Data

Ethyl 5-oxohexanoate, also known as ethyl 4-acetylbutyrate, possesses the chemical formula $C_8H_{14}O_3$ and a molecular weight of approximately 158.19 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#) It is a colorless to pale yellow liquid with a characteristic ester-like odor.

Table 1: Physicochemical Properties of Ethyl 5-oxohexanoate

Property	Value	Reference
Molecular Formula	C ₈ H ₁₄ O ₃	[1][2]
Molecular Weight	158.19 g/mol	[1]
CAS Number	13984-57-1	[2][3]
Appearance	Colorless to pale yellow liquid	
Boiling Point	221-222 °C at 760 mmHg	[4]
Density	0.989 g/mL at 25 °C	[4]
Flash Point	69.4 °C	
Refractive Index (n _{20/D})	1.427	[4]

Table 2: Spectroscopic Data of Ethyl 5-oxohexanoate

Analytical Technique	Data
¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	4.12 (q, J = 7.1 Hz, 2H, -OCH ₂ CH ₃), 2.74 (t, J = 7.3 Hz, 2H, -CH ₂ C(O)CH ₃), 2.53 (t, J = 7.3 Hz, 2H, -C(O)CH ₂ -), 2.15 (s, 3H, -C(O)CH ₃), 1.91 (p, J = 7.3 Hz, 2H, -CH ₂ CH ₂ CH ₂ -), 1.25 (t, J = 7.1 Hz, 3H, -OCH ₂ CH ₃)
¹³ C NMR (CDCl ₃ , 100 MHz) δ (ppm)	208.5 (-C(O)CH ₃), 173.2 (-C(O)O-), 60.4 (-OCH ₂ -), 42.8 (-CH ₂ C(O)CH ₃), 33.8 (-C(O)CH ₂ -), 29.9 (-C(O)CH ₃), 19.8 (-CH ₂ CH ₂ CH ₂ -), 14.2 (-OCH ₂ CH ₃)
Infrared (IR) (Neat, cm ⁻¹) ν	2980 (C-H, sp ³), 1735 (C=O, ester), 1715 (C=O, ketone), 1180 (C-O, ester)
Mass Spectrometry (EI, 70 eV) m/z (%)	158 (M ⁺ , 5), 113 (M ⁺ - OEt, 45), 101 (M ⁺ - C ₃ H ₅ O, 20), 85 (M ⁺ - C ₄ H ₇ O, 30), 71 (C ₄ H ₇ O ⁺ , 50), 43 (CH ₃ CO ⁺ , 100)

Experimental Protocols

Synthesis of Ethyl 5-oxohexanoate via Michael Addition

A common and efficient method for the synthesis of **Ethyl 5-oxohexanoate** is the Michael addition of an enolate to an α,β -unsaturated ketone, followed by decarbethoxylation. The following protocol details the synthesis from ethyl acetoacetate and methyl vinyl ketone.

Materials:

- Ethyl acetoacetate
- Methyl vinyl ketone
- Sodium ethoxide (NaOEt)
- Anhydrous ethanol
- Diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Hydrochloric acid (HCl), 1 M
- Sodium chloride (NaCl)

Procedure:

- Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol. Cool the solution to 0 °C in an ice bath.
- Michael Addition: To the cooled sodium ethoxide solution, add ethyl acetoacetate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C. Subsequently, add methyl vinyl ketone (1.0 equivalent) dropwise, ensuring the temperature does not exceed 10 °C.

- Reaction Progression: After the addition of methyl vinyl ketone, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add cold, dilute hydrochloric acid until the pH is approximately 7.
- Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with saturated sodium chloride solution (brine), then dry over anhydrous magnesium sulfate.
- Decarbethoxylation (Optional - for synthesis of 5-hexanone): For the synthesis of the corresponding ketone, the intermediate can be hydrolyzed and decarboxylated. To the crude product, add an excess of 6M aqueous hydrochloric acid and heat the mixture to reflux for 4-6 hours.
- Purification: The crude **Ethyl 5-oxohexanoate** can be purified by vacuum distillation.

Purification by Column Chromatography

For higher purity, the crude product can be purified using flash column chromatography.

Materials:

- Silica gel (230-400 mesh)
- Hexanes
- Ethyl acetate
- Glass column
- Compressed air or nitrogen source

Procedure:

- Column Packing: Prepare a slurry of silica gel in hexanes and pack it into a glass column.

- Sample Loading: Dissolve the crude **Ethyl 5-oxohexanoate** in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the prepared column.
- Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
- Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified **Ethyl 5-oxohexanoate**.

Analytical Characterization by GC-MS

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Typical GC Conditions:

- Injector Temperature: 250 °C
- Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

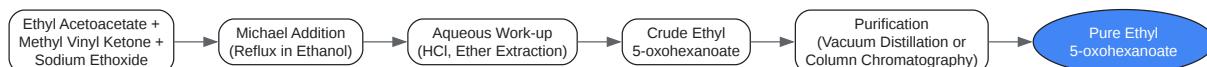
Typical MS Conditions:

- Ion Source: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Source Temperature: 230 °C
- Scan Range: m/z 40-400

Reaction Pathways and Workflows

Synthesis Workflow

The overall process for the synthesis and purification of **Ethyl 5-oxohexanoate** can be visualized as a sequential workflow.

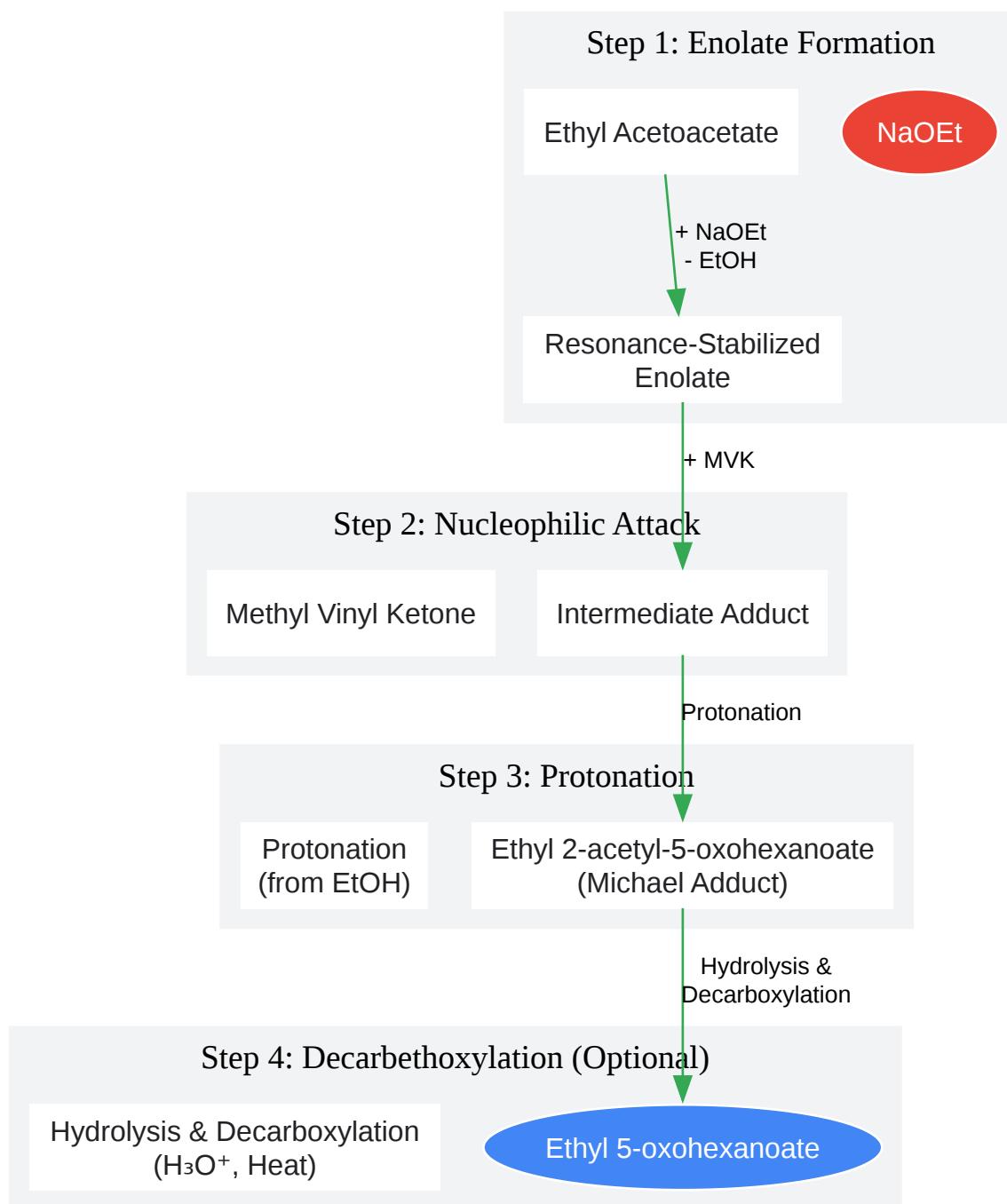


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Caption: Experimental workflow for the synthesis and purification of **Ethyl 5-oxohexanoate**.

Michael Addition Reaction Mechanism

The core of the synthesis is the base-catalyzed Michael addition reaction. The mechanism involves the formation of a resonance-stabilized enolate which then acts as a nucleophile.



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Caption: Mechanism of the Michael addition for the synthesis of **Ethyl 5-oxohexanoate**.

Conclusion

Ethyl 5-oxohexanoate is a valuable and versatile intermediate in organic synthesis. The synthetic route via Michael addition is a reliable method for its preparation on a laboratory scale. The detailed protocols and characterization data provided in this guide are intended to facilitate its synthesis, purification, and use in further synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. The comprehensive data tables and workflow diagrams offer a quick and accessible reference for researchers.

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